N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
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Overview
Description
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that features a combination of thiophene and tetrahydroquinoline moieties Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while tetrahydroquinoline is a partially saturated derivative of quinoline, another aromatic heterocycle
Preparation Methods
The synthesis of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the thiophene derivative: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources like phosphorus pentasulfide.
Synthesis of the tetrahydroquinoline derivative: This can be done via the Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene.
Coupling reactions: The final step involves coupling the thiophene and tetrahydroquinoline derivatives using reagents like carbodiimides to form the ethanediamide linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Catalysts: Palladium on carbon for hydrogenation reactions
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in areas where thiophene and quinoline derivatives have shown efficacy.
Industry: Its properties may make it suitable for use in materials science, such as in the development of organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiophene and tetrahydroquinoline moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar compounds include other thiophene and quinoline derivatives, such as:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
Quinoline: A well-known heterocycle with applications in antimalarial drugs and other therapeutic agents.
Tetrahydroquinoline derivatives: These compounds have been studied for their potential in treating various diseases, including cancer and neurological disorders.
N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide stands out due to its unique combination of these two moieties, potentially offering a broader range of applications and enhanced properties compared to its individual components.
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-30-19(16-8-11-31-14-16)13-24-21(27)22(28)25-17-6-7-18-15(12-17)4-2-9-26(18)23(29)20-5-3-10-32-20/h3,5-8,10-12,14,19H,2,4,9,13H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEFYLTZECDLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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